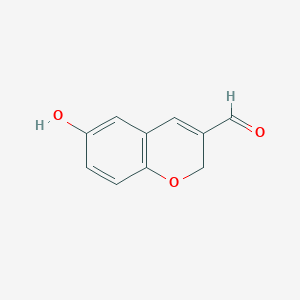

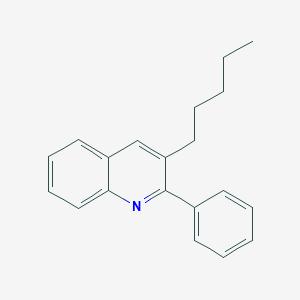

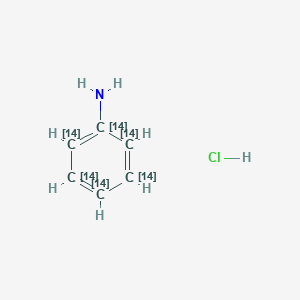

![molecular formula C7H6N2O2 B145147 3-Aminobenzo[d]isoxazol-4-ol CAS No. 126940-15-6](/img/structure/B145147.png)

3-Aminobenzo[d]isoxazol-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Aminobenzo[d]isoxazol-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O2 and its molecular weight is 150.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isoxazoline Derivatives in Anticancer Research

Isoxazoline derivatives, which are structurally related to "3-Aminobenzo[d]isoxazol-4-ol", have garnered interest for their anticancer properties. These compounds, found in natural sources and synthesized through various pathways, show potential as chemotherapeutic agents due to their structural-activity relationships and stereochemical influences on anticancer activity. Research emphasizes the importance of accelerating further studies for novel anticancer drug development using isoxazoline scaffolds (Kamalneet Kaur et al., 2014).

Natural Products with Isoxazolin-5-one

Natural compounds containing isoxazolin-5-one rings, derived from plants, insects, bacteria, and fungi, have been studied for their biological activities. These compounds, especially from legume plants and leaf beetles, have been synthesized and investigated for their potential therapeutic uses. The review by Tobias Becker et al. (2017) explores the synthesis, toxicity, and detoxification mechanisms of these natural products, providing insights into their application in scientific research (Becker et al., 2017).

4-Isoxazolines in Organic Synthesis

The reactivity of 4-isoxazolines, another related compound class, makes them valuable building blocks for synthesizing various cyclic and acyclic compounds. The review by T. P. Melo (2010) covers significant contributions to the synthesis and reactivity of 4-isoxazolines, highlighting their importance in organic synthesis and potential research applications (Melo, 2010).

Isoxazoline Ectoparasiticides in Veterinary Medicine

Isoxazolines have been extensively studied for their ectoparasiticidal efficacy against fleas, ticks, and mites in veterinary medicine. These studies, focusing on pharmacodynamics, pharmacokinetics, and safety, contribute to a broader understanding of isoxazoline compounds' potential applications beyond their primary use (Xueying Zhou et al., 2021).

Mechanism of Action

Target of Action

3-Aminobenzo[d]isoxazol-4-ol is a derivative of isoxazole, a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities and therapeutic potential Isoxazole derivatives have been reported to show potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents .

Mode of Action

One study showed that lipophilic diaromatic derivatives of a similar compound, ®-4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol, were effective as gaba uptake inhibitors and anticonvulsants . This suggests that this compound might interact with its targets in a similar manner, potentially inhibiting the uptake of GABA and exhibiting anticonvulsant activity.

Biochemical Pathways

Given its potential role as a gaba uptake inhibitor, it may affect the gabaergic system, which plays a crucial role in inhibitory neurotransmission in the central nervous system .

Pharmacokinetics

The fact that similar compounds have been shown to cross the blood-brain barrier suggests that this compound may have good bioavailability in the central nervous system .

Result of Action

Based on the reported activities of similar compounds, it may have potential analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .

Safety and Hazards

Future Directions

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This review article highlights a comprehensive overview of the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Properties

IUPAC Name |

3-amino-1,2-benzoxazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c8-7-6-4(10)2-1-3-5(6)11-9-7/h1-3,10H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPFUPCXFIIKQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)ON=C2N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

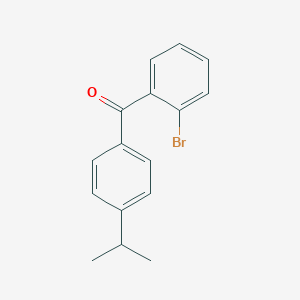

![N-Methyl-6-nitrobenzo[D]thiazol-2-amine](/img/structure/B145076.png)

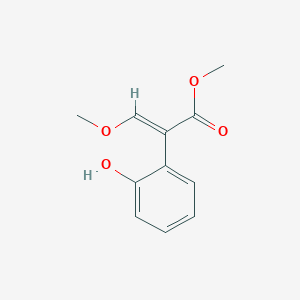

![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)

phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)

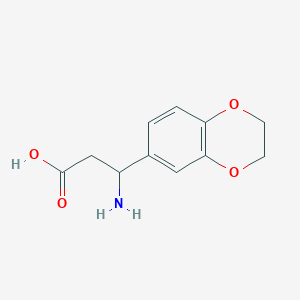

![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)